molecular formula C20H17FN2O2S2 B6530036 N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946199-12-8

N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530036
CAS No.: 946199-12-8
M. Wt: 400.5 g/mol
InChI Key: QOKCFTWNEQRAII-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked 2-oxo-2-phenylethyl group and an N-(3-fluoro-4-methylphenyl)acetamide moiety. The compound’s design likely leverages the pharmacophoric features of thiazole (a heterocycle known for antimicrobial and enzyme-modulating activity) and fluorophenyl groups (which enhance metabolic stability and target binding) .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-13-7-8-15(9-17(13)21)22-19(25)10-16-11-26-20(23-16)27-12-18(24)14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKCFTWNEQRAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties greatly influence a drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body.

Action Environment

The action environment of a drug refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence a drug’s efficacy and stability. Without specific information on “F5084-0219”, it’s difficult to discuss how environmental factors might influence its action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a detailed comparison:

Table 1: Structural and Bioactivity Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Findings Reference
Target Compound 1,3-Thiazole - 3-Fluoro-4-methylphenyl
- 2-[(2-oxo-2-phenylethyl)sulfanyl]
Not reported in evidence
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (19) 1,3-Thiazole - 2-Iodophenyl
- Triazolylsulfanyl
MIC: 32 µg/mL (E. coli)
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) 1,3-Thiazole - 2-Fluorobenzyl
- Triazolylsulfanyl
MIC: 16 µg/mL (E. coli); enhanced activity vs. iodophenyl analogs
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) 1,3,4-Oxadiazole - 5-Chloro-2-methylphenyl
- Indol-3-ylmethyl
LOX inhibition: 72% at 100 µM; α-glucosidase inhibition: IC₅₀ = 12.4 µM
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8w) 1,3,4-Oxadiazole - 4-Methylpyridinyl
- Indol-3-ylmethyl
BChE inhibition: IC₅₀ = 9.8 µM
Mirabegron (MBG) 1,3-Thiazole - 2-Amino-thiazole
- [4-(2-hydroxy-2-phenylethylamino)ethyl]phenyl
β3-adrenergic receptor agonist; clinical use for overactive bladder
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone - 3-Chloro-4-fluorophenyl
- 4-Chlorophenyl-quinazolinone
Structural analog with potential kinase inhibition
2-[2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-phenylacetamide (22) Quinazolinone-Thiazole - Phenylquinazolinone
- Phenylacetamide
Glucokinase activator (non-toxic); no cytotoxicity up to 100 µM

Key Observations

Core Heterocycles: The target compound’s 1,3-thiazole core is shared with Mirabegron (MBG) and other antimicrobial analogs . In contrast, quinazolinone-thiazole hybrids (e.g., compound 22) exhibit glucokinase activation, highlighting the role of fused heterocycles in modulating target specificity .

Substituent Effects :

  • Fluorophenyl Groups : Fluorine substitution (e.g., 3-fluoro-4-methylphenyl in the target compound vs. 2-fluorobenzyl in 38 ) correlates with improved antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration .
  • Sulfanyl Linkers : The 2-oxo-2-phenylethylsulfanyl group in the target compound is distinct from triazolylsulfanyl (e.g., 19 , 38 ) or oxadiazolylsulfanyl (e.g., 8t ) groups, which influence solubility and hydrogen-bonding interactions .

Bioactivity Trends :

  • Antimicrobial Activity : Thiazole-triazole hybrids (e.g., 38 ) show lower MIC values (16 µg/mL) compared to iodophenyl analogs (32 µg/mL), suggesting fluorinated substituents enhance potency .
  • Enzyme Inhibition : Oxadiazole-indole hybrids (e.g., 8t , 8w ) exhibit strong α-glucosidase and BChE inhibition, likely due to indole’s aromatic stacking and hydrogen-bonding capabilities .

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